![molecular formula C12H23B B13749327 9-Butyl-9-borabicyclo[3.3.1]nonane CAS No. 23532-74-3](/img/structure/B13749327.png)
9-Butyl-9-borabicyclo[3.3.1]nonane
Descripción general
Descripción
9-Butyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis. This colorless solid is primarily used as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Métodos De Preparación
9-Butyl-9-borabicyclo[3.3.1]nonane is typically prepared by the reaction of 1,5-cyclooctadiene and borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid . The solid form is relatively stable and can be purified by distillation in a vacuum or by recrystallization from tetrahydrofuran .
Análisis De Reacciones Químicas
9-Butyl-9-borabicyclo[3.3.1]nonane undergoes various types of reactions, including:
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Substitution: It can be used in Suzuki reactions to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, and various alkyl or aryl halides. Major products formed from these reactions include terminal alcohols, amines, and various substituted organic compounds .
Aplicaciones Científicas De Investigación
9-Butyl-9-borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a hydroboration reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki reactions
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 9-Butyl-9-borabicyclo[3.3.1]nonane exerts its effects involves the formation of a hydride-bridged dimer. This dimer cleaves in the presence of reducible substrates, allowing for highly regioselective addition to alkenes . The steric demand of the compound greatly suppresses the formation of 2-substituted isomers compared to the use of borane .
Comparación Con Compuestos Similares
9-Butyl-9-borabicyclo[3.3.1]nonane is unique in its stability and ease of use compared to other dialkylboranes. Similar compounds include:
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
Borane-tetrahydrofuran complex: Commonly used in hydroboration but less stable than this compound.
Diisopinocampheylborane: Used in asymmetric synthesis but requires more complex preparation.
This compound stands out due to its commercial availability as a stable crystalline solid and its versatility in various chemical reactions .
Propiedades
IUPAC Name |
9-butyl-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23B/c1-2-3-10-13-11-6-4-7-12(13)9-5-8-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZPWRVDIHPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23B | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178117 | |
| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23532-74-3 | |
| Record name | 9-Butyl-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23532-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023532743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-butyl-9-borabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
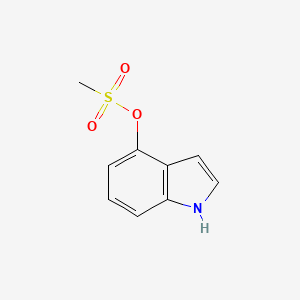
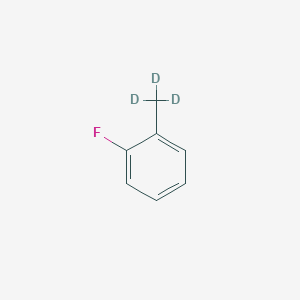
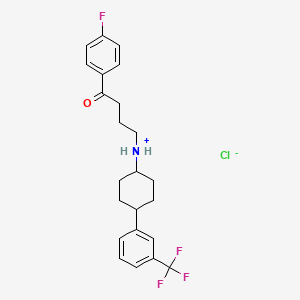
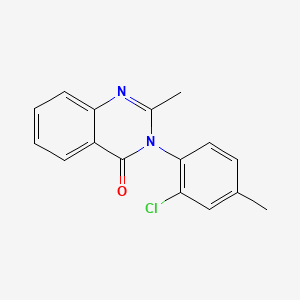
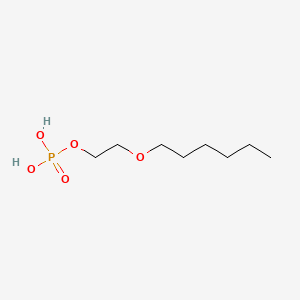
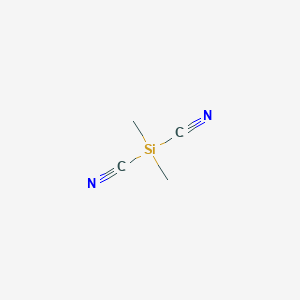
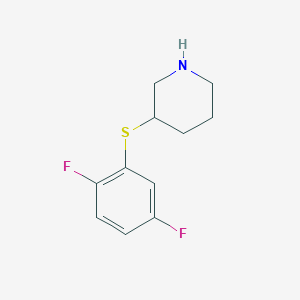
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)

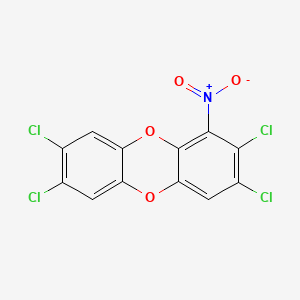
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
